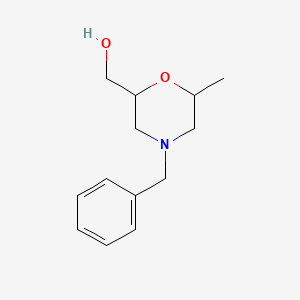

(4-Benzyl-6-methylmorpholin-2-yl)methanol

Overview

Description

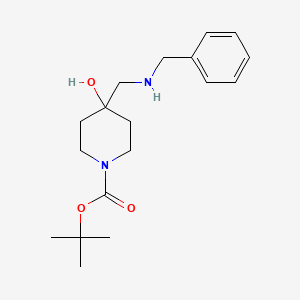

“(4-Benzyl-6-methylmorpholin-2-yl)methanol” is a chemical compound with the molecular formula C13H19NO2 . It has a molecular weight of 221.3 . The compound is solid in physical form and is stored at refrigerator temperatures . The IUPAC name for this compound is [(2R,6R)-4-benzyl-6-methyl-2-morpholinyl]methanol .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C13H19NO2/c1-11-7-14 (9-13 (10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3/t11-,13-/m1/s1 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis

The predicted boiling point of “this compound” is 311.8±27.0 °C . The predicted density is 1.077±0.06 g/cm3 . The compound has a pKa value of 14.36±0.10 (Predicted) .Scientific Research Applications

Catalytic Applications : Methanol finds use as a hydrogen source and C1 synthon in chemical synthesis, including in catalytic reactions (Sarki et al., 2021). It's effectively utilized in organic synthesis, indicating its potential in catalyst development and chemical transformation processes.

Hydrogen Transfer Reactions : Methanol's role as a H-transfer agent in the reduction of aromatic aldehydes and aryl ketones has been studied. This demonstrates its utility in facilitating specific chemical transformations under mild conditions (Pasini et al., 2014).

Porous Materials and Sorption Properties : Research on porous metal-organic frameworks (MOFs) reveals that methanol exhibits interesting sorption capabilities and guest-dependent luminescent properties (Hou et al., 2008). This finding is significant for applications in gas storage and sensing.

Chemical Synthesis of Pharmaceuticals : Methanol is used in the synthesis of pharmaceutical agents, highlighting its importance in drug development and late-stage functionalization of chemicals (Kunishima et al., 1999).

Catalysis in Hydrocarbon Formation : Methanol plays a role in the methylation of benzene over zeolite catalysts, a process crucial in the formation of hydrocarbons (Mynsbrugge et al., 2012). This is relevant for petrochemical and energy industries.

Metal-Ligand Bifunctional Catalysis : Studies on Ruthenium-catalyzed hydrogen transfer between alcohols and carbonyl compounds show the intricate mechanisms where methanol plays a key role (Yamakawa et al., 2000).

Methanol in Energy Technologies : Methanol's role as a building block for complex chemical structures and as a clean-burning fuel with high octane number makes it significant in energy technologies (Dalena et al., 2018).

Safety and Hazards

“(4-Benzyl-6-methylmorpholin-2-yl)methanol” has been assigned the GHS07 pictogram, indicating that it is harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), wearing protective gloves/protective clothing/eye protection/face protection (P280), and IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell (P301+P312) .

properties

IUPAC Name |

(4-benzyl-6-methylmorpholin-2-yl)methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO2/c1-11-7-14(9-13(10-15)16-11)8-12-5-3-2-4-6-12/h2-6,11,13,15H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGPHTTKTZQGSHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(O1)CO)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1H-Pyrazolo[3,4-c]pyridine-1-acetic acid, 3-(aminocarbonyl)-](/img/structure/B1510197.png)

![tert-Butyl 4-hydroxyspiro[chroman-2,4'-piperidine]-1'-carboxylate](/img/structure/B1510203.png)

![1-(1-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-1-((tert-butyldimethylsilyl)oxy)propan-2-yl)-3-(m-tolyl)urea](/img/structure/B1510236.png)